Methyl 2-(5-chloro-2-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate

Description

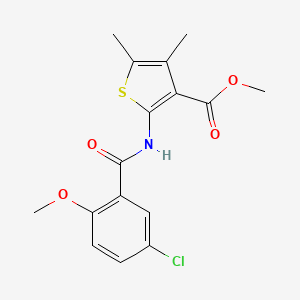

Methyl 2-(5-chloro-2-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate is a thiophene-derived compound featuring a 2,4,5-trisubstituted thiophene core. Its structure includes:

- A methyl ester at position 3 of the thiophene ring.

- A benzamido group at position 2, substituted with 5-chloro and 2-methoxy moieties.

- Methyl groups at positions 4 and 5 of the thiophene.

This compound is part of a broader class of 2-aminothiophene derivatives, which are pharmacologically significant due to their roles in drug development, such as in antipsychotics (e.g., olanzapine) and anti-inflammatory agents .

Properties

IUPAC Name |

methyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO4S/c1-8-9(2)23-15(13(8)16(20)22-4)18-14(19)11-7-10(17)5-6-12(11)21-3/h5-7H,1-4H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAQSIXCGAXJYJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=C(C=CC(=C2)Cl)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-chloro-2-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps. One common route includes the following steps:

Formation of the Benzamido Intermediate: The reaction between 5-chloro-2-methoxybenzoic acid and an amine to form the benzamido intermediate.

Thiophene Ring Formation:

Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-chloro-2-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized under specific conditions.

Reduction: The benzamido group can be reduced to an amine.

Substitution: The chlorine atom on the benzene ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.

Major Products

Oxidation: Oxidized thiophene derivatives.

Reduction: Amino derivatives of the benzamido group.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(5-chloro-2-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Methyl 2-(5-chloro-2-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with proteins, while the thiophene ring can participate in π-π interactions. These interactions can affect the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Table 1: Structural Features of Key Analogs

Key Observations:

- Substituent Diversity : The target compound’s 5-chloro-2-methoxybenzamido group distinguishes it from analogs with chloroacetamido (), dichlorobenzamido (), or bromobenzamido () groups.

- Ester Groups : Methyl vs. ethyl esters influence lipophilicity and metabolic stability. Methyl esters (e.g., target compound) may confer slightly higher metabolic resistance compared to ethyl esters .

Pharmacological and Physicochemical Properties

Antioxidant and Anti-Inflammatory Activities

- Cyanoacrylamido Derivatives (): Compounds with phenolic substitutions (e.g., 4-hydroxy or 4-hydroxy-3-methoxy) exhibited superior antioxidant activity (70–83% inhibition in rat paw edema models) due to radical-scavenging hydroxyl groups .

Physicochemical Properties

- Melting Points: Cyanoacrylamido derivatives: 215–300°C (higher for phenolic analogs) . Dichlorobenzamido analog (): Predicted density 1.385 g/cm³; higher halogen content may increase crystallinity .

- Solubility : Methoxy and chloro groups in the target compound likely reduce aqueous solubility compared to hydroxyl-containing analogs.

Structure-Activity Relationships (SAR)

- Methoxy vs. Hydroxy Groups: Methoxy substituents (target compound) offer metabolic stability compared to phenolic –OH groups, which may undergo glucuronidation .

- Halogen Position : 5-Chloro substitution (target) vs. 3-bromo () may alter steric and electronic interactions with target proteins.

Biological Activity

Methyl 2-(5-chloro-2-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to present a comprehensive overview.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis typically involves the reaction of 5-chloro-2-methoxybenzoic acid derivatives with thiophene carboxylic acids under various conditions to yield the target compound. The specific synthetic pathways can vary, but they generally include steps such as esterification and amidation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including neuroblastoma and glioblastoma. The compound exhibited low IC50 values, indicating potent activity:

| Cell Line | IC50 (µM) |

|---|---|

| U87 | 0.20 |

| SK | 0.25 |

| BE | 0.18 |

These results suggest that the compound may effectively inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) values were determined for several pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 0.21 |

| Pseudomonas aeruginosa | 0.25 |

| Candida albicans | 0.30 |

These findings indicate that this compound has moderate to potent antimicrobial activity, making it a candidate for further development as an antimicrobial agent.

The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies suggest that it may interact with specific cellular targets involved in apoptosis and microbial growth inhibition. For instance, molecular docking studies have indicated strong binding affinities to key enzymes such as DNA gyrase and MurD, which are critical for bacterial survival:

- DNA Gyrase Binding : The compound forms multiple hydrogen bonds with amino acid residues at the active site.

- MurD Interaction : It stabilizes through Pi-Pi stacking interactions with nucleotide bases.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo:

- Neuroblastoma Model : In a murine model of neuroblastoma, administration of the compound resulted in a significant reduction in tumor size compared to control groups.

- Infection Model : In models of bacterial infection, treatment with the compound led to decreased bacterial load and improved survival rates in infected mice.

Q & A

Basic: What are the primary synthetic routes for preparing Methyl 2-(5-chloro-2-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate?

The synthesis typically involves multi-step organic reactions , including:

- Gewald reaction : Condensation of ethyl cyanoacetate with sulfur and ketones (e.g., 2-butanone) to form the thiophene core .

- Knoevenagel condensation : Reaction of active methylene groups (e.g., in cyanoacetamide intermediates) with substituted benzaldehydes to introduce aromatic substituents .

- Amidation : Coupling of 5-chloro-2-methoxybenzoic acid derivatives with the thiophene intermediate using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU .

Key conditions : Toluene or DMF as solvents, catalytic piperidine/acetic acid for Knoevenagel reactions, and recrystallization for purification.

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Critical methods include:

- NMR spectroscopy (¹H and ¹³C): To confirm the presence of methyl, methoxy, and aromatic protons. For example, δ ~12.3 ppm indicates an amide NH proton .

- IR spectroscopy : Peaks at ~1660–1670 cm⁻¹ (ester C=O), ~1590–1605 cm⁻¹ (amide C=O), and ~2210 cm⁻¹ (C≡N stretch in intermediates) .

- Mass spectrometry : High-resolution MS to verify molecular ion peaks (e.g., m/z 377 [M+Na]+ for analogous compounds) .

Basic: What functional groups influence the compound’s reactivity and bioactivity?

Key groups include:

- Amide group : Governs hydrogen bonding with biological targets (e.g., enzymes) .

- Methoxy and chloro substituents : Electron-withdrawing effects modulate aromatic ring reactivity and intermolecular interactions .

- Ester group : Susceptible to hydrolysis under basic conditions, enabling prodrug strategies .

Advanced: How can reaction conditions be optimized to improve yield and purity?

- Temperature control : Maintain 60–70°C during Gewald reactions to avoid side products .

- Catalyst selection : Piperidine/acetic acid in Knoevenagel condensation enhances reaction rates and selectivity .

- Purification : Use recrystallization with ethanol or methanol to achieve >90% purity, as demonstrated in analogous thiophene derivatives .

Troubleshooting : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and adjust stoichiometry if intermediates degrade .

Advanced: How to resolve contradictions in spectral data during structural elucidation?

- Cross-validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) .

- Crystallography : Use X-ray diffraction (via SHELX software) to resolve ambiguities in bond lengths/angles .

- Isotopic labeling : For complex splitting patterns, employ ²H or ¹³C-labeled precursors to confirm assignments .

Advanced: What computational methods predict the compound’s interactions with biological targets?

- Molecular docking : AutoDock or Schrödinger Suite to model binding to enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .

- QSAR studies : Correlate substituent effects (e.g., methoxy vs. hydroxyl groups) with antioxidant activity using Hammett constants .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Advanced: How do substituents on the benzamido group affect biological activity?

- Phenolic hydroxyl groups : Enhance antioxidant activity (e.g., 70–83% inhibition in DPPH assays) via radical scavenging .

- Methoxy groups : Increase lipophilicity, improving membrane permeability but reducing hydrogen-bonding capacity .

- Chloro substituents : Improve binding affinity to hydrophobic enzyme pockets (e.g., COX-2) .

Advanced: What crystallographic techniques validate the compound’s 3D structure?

- Single-crystal X-ray diffraction : Refine structures using SHELXL (for small molecules) with R-factor < 5% .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) to explain packing patterns .

Advanced: How to design enzymatic assays to evaluate its anti-inflammatory potential?

- Carrageenan-induced edema : Measure paw volume reduction in rodent models (70–83% inhibition vs. diclofenac control) .

- COX-2 inhibition : Use ELISA kits to quantify prostaglandin E2 levels in macrophage cultures .

- NF-κB luciferase assays : Quantify transcriptional activity in HEK293 cells transfected with reporter plasmids .

Advanced: What alternative synthetic strategies reduce environmental impact?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.